2-ブロモ-3-ニトロ-5-(トリフルオロメチル)ピリジン

概要

説明

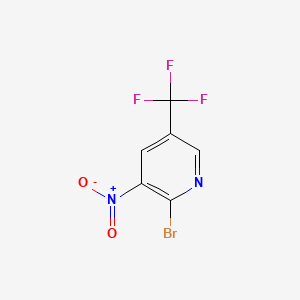

2-Bromo-3-nitro-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2BrF3N2O2. It is a derivative of pyridine, characterized by the presence of bromine, nitro, and trifluoromethyl groups.

科学的研究の応用

Organic Synthesis

2-Bromo-3-nitro-5-(trifluoromethyl)pyridine serves as a crucial building block in the synthesis of various heterocyclic compounds. Its unique substituents allow for diverse reaction pathways, making it valuable in creating complex organic molecules used in pharmaceuticals and agrochemicals.

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Used as an intermediate for developing new drugs targeting specific diseases. |

| Agrochemical Development | Acts as a precursor in synthesizing herbicides and pesticides. |

| Material Science | Contributes to the formulation of functional materials with specific properties. |

Research indicates that 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine may exhibit biological activities relevant to medicinal chemistry. The presence of the nitro and trifluoromethyl groups suggests potential interactions with biological targets, although specific biological effects are still under investigation.

Case Study 1: Synthesis of Heterocyclic Compounds

A study demonstrated the use of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine in synthesizing novel heterocycles that showed promising anti-cancer activity. The compound was reacted with various nucleophiles under controlled conditions to yield derivatives that were tested for cytotoxicity against cancer cell lines.

Case Study 2: Herbicide Development

Another research project focused on utilizing this compound as an intermediate in developing new herbicides. The results indicated that derivatives synthesized from 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine exhibited higher efficacy compared to traditional herbicides due to their enhanced chemical stability and selective action against target weeds.

作用機序

Target of Action

It’s known that this compound is used as a substrate in various chemical reactions .

Mode of Action

It is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent , which suggests that it may interact with its targets through this mechanism.

Biochemical Pathways

It’s known that trifluoromethylpyridines, a group to which this compound belongs, have been used in the synthesis of active agrochemical and pharmaceutical ingredients .

Result of Action

It’s known that compounds containing a trifluoromethyl group have found applications in the agrochemical, pharmaceutical, and functional materials fields .

Action Environment

It’s known that the compound is stored in an inert atmosphere at 2-8°c , suggesting that certain environmental conditions are necessary for its stability.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine typically involves the bromination and nitration of 3-(trifluoromethyl)pyridine. One common method includes the reaction of 3-(trifluoromethyl)pyridine with bromine in the presence of a catalyst, followed by nitration using nitric acid and sulfuric acid .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for large-scale synthesis .

化学反応の分析

Types of Reactions: 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the trifluoromethyl group

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide

Major Products:

Nucleophilic Substitution: Products include 2-azido-3-nitro-5-(trifluoromethyl)pyridine or 2-thio-3-nitro-5-(trifluoromethyl)pyridine.

Reduction: The major product is 2-bromo-3-amino-5-(trifluoromethyl)pyridine

類似化合物との比較

- 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine

- 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine

- 2-Bromo-5-(trifluoromethyl)pyridine

Comparison: Compared to its analogs, 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine is unique due to the presence of both nitro and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it particularly valuable in the synthesis of bioactive molecules and materials with specialized functions .

生物活性

2-Bromo-3-nitro-5-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of a bromine atom, a nitro group, and a trifluoromethyl substituent. Its molecular formula is CHBrFNO, and it exhibits unique chemical properties that make it a valuable compound in organic synthesis and potential pharmaceutical applications. This article explores its biological activity, including its interactions with biological targets, potential therapeutic applications, and relevant research findings.

The compound is noted for its white crystalline form and solubility in water , with stability at elevated temperatures. The presence of reactive functional groups allows for diverse reaction pathways, making it an important building block in medicinal chemistry and agrochemicals .

Biological Activity

Research into the biological activity of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine has revealed several potential applications:

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

A study investigating the structure-activity relationship (SAR) of pyridine derivatives found that compounds with similar substituents to 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine exhibited significant cytotoxicity against various cancer cell lines, including leukemia and breast cancer models. The IC50 values ranged from 0.096 μM to 10.32 μM for different derivatives, highlighting the potential of this class of compounds in oncology .

The mechanism by which 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine exerts its biological effects is not fully understood. However, it is hypothesized that the electron-withdrawing trifluoromethyl and nitro groups may enhance the compound's ability to interact with biological macromolecules, such as proteins and nucleic acids. This interaction could lead to alterations in cellular signaling pathways or gene expression profiles.

特性

IUPAC Name |

2-bromo-3-nitro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3N2O2/c7-5-4(12(13)14)1-3(2-11-5)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTPNVWLMZFFIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673512 | |

| Record name | 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214336-90-9 | |

| Record name | 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。